molecular formula C17H16BrClN2O3 B6068178 Ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide

Ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide

Cat. No.: B6068178
M. Wt: 411.7 g/mol
InChI Key: BOJIINRNDHSKSG-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both benzofuran and pyridine moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the chloro and ethyl ester groups. The pyridine moiety is then attached through a nucleophilic substitution reaction. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and various halogenating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or de-esterified compounds.

Scientific Research Applications

Ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide involves its interaction with specific molecular targets within the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the presence of the benzofuran and pyridine moieties suggests potential interactions with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylate
  • Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylate

Uniqueness

Ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide is unique due to its specific combination of functional groups and structural features. The presence of both benzofuran and pyridine moieties, along with the chloro and ethyl ester groups, provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3.BrH/c1-2-22-17(21)16-14(10-20-12-5-7-19-8-6-12)13-9-11(18)3-4-15(13)23-16;/h3-9H,2,10H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJIINRNDHSKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)CNC3=CC=NC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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